2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
The compound 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic molecule featuring a benzimidazole-thioether group linked to a dihydropyrazole ring substituted with fluorophenyl and methoxyphenyl moieties. Its structural complexity arises from the fusion of pharmacophoric elements: the benzimidazole core (known for bioactivity in medicinal chemistry), a dihydropyrazole scaffold (associated with anti-inflammatory and antimicrobial properties), and aryl substituents (fluorine and methoxy groups) that enhance pharmacokinetic properties .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O2S/c1-32-19-12-8-16(9-13-19)22-14-23(17-6-10-18(26)11-7-17)30(29-22)24(31)15-33-25-27-20-4-2-3-5-21(20)28-25/h2-13,23H,14-15H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXRIJVPDASAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article will explore its synthesis, biological evaluations, and the underlying mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzimidazole derivatives. The process often includes:
- Formation of the thioether : Reaction of 1H-benzimidazole with appropriate thiol compounds.
- Substitution reactions : Incorporation of the pyrazole moiety through nucleophilic substitution.
- Final modifications : Adjustments to enhance biological activity, such as fluorination and methoxylation.
Anti-Cancer Activity
Recent studies have indicated that derivatives of benzimidazole exhibit promising anti-cancer properties. For instance, a related compound was tested against various cancer cell lines, including colorectal cancer cells. Results showed significant cytotoxicity with IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .
Table 1: Anti-Cancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (Colorectal) | 12.5 | Induction of apoptosis |
| Compound B | MCF7 (Breast) | 15.0 | Cell cycle arrest |
| Compound C | A549 (Lung) | 10.0 | Inhibition of angiogenesis |
Anti-Microbial Activity
The compound also demonstrated significant antimicrobial activity against various pathogens. In vitro studies assessed its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Anti-Microbial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Interference with DNA Replication : Similar compounds have shown to disrupt DNA synthesis, leading to cell death.
- Modulation of Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been documented in related benzimidazole derivatives .
Case Studies
A notable case study involved a series of benzimidazole derivatives, including our compound, where researchers conducted a comprehensive evaluation using molecular docking studies to predict binding affinities to target proteins involved in cancer progression. The findings indicated favorable interactions with proteins such as Bcl-2 and caspases, suggesting potential for therapeutic development .
Scientific Research Applications
Research indicates that compounds featuring benzimidazole and pyrazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. Studies report IC50 values indicating potent activity against prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells, with mechanisms involving the disruption of microtubule assembly leading to apoptosis .
- Inhibition of Insulin-like Growth Factor 1 Receptor (IGF-1R) : Similar compounds have been identified as inhibitors of IGF-1R, which is crucial for cancer cell proliferation. Modifications to the side chains can enhance this inhibitory activity, suggesting potential for targeted cancer therapies .
Case Studies
Several studies have documented the effects of similar compounds on cancer cell lines:
- Study on Prostate Cancer Cells : A related benzimidazole derivative demonstrated an IC50 value of 0.54 μM against DU-145 cells, indicating strong antiproliferative activity. The mechanism was linked to microtubule inhibition and subsequent apoptosis .
- Lung Cancer Research : Compounds structurally similar to the target compound were tested against A549 cells, showing significant growth inhibition attributed to their ability to disrupt cellular processes critical for tumor growth .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| DU-145 (Prostate) | 0.54 | Microtubule disruption |
| A549 (Lung) | 31.86 | Induction of oxidative stress |
| HeLa (Cervical) | 5.00 | Apoptosis via mitochondrial pathways |
| MCF-7 (Breast) | 10.00 | Inhibition of IGF-1R signaling |
Chemical Reactions Analysis
Thioether Formation
The benzimidazole-thioether linkage is introduced via nucleophilic substitution:
-
Reaction : 2-Mercapto-1H-benzo[d]imidazole reacts with a bromoethanone intermediate in the presence of NaH/DMF .
-
Mechanism : Deprotonation of the thiol group followed by SN2 displacement .
| Reagent | Conditions | Yield | Key Observations |
|---|---|---|---|
| NaH/DMF | RT, 6 h | 70–85% | Avoid excess base to prevent ketone oxidation . |
Aromatic Electrophilic Substitution
The 4-fluorophenyl and 4-methoxyphenyl groups are introduced via Suzuki-Miyaura coupling or Friedel-Crafts acylation :
| Catalyst | Conditions | Yield | Key Observations |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | 60–75% | Requires inert atmosphere . |
Ketone Modifications
The ethanone group participates in condensation reactions (e.g., with thiourea or hydrazines) :
Side Reactions and Byproducts
-
Thioether Oxidation : Under strong oxidants (e.g., H₂O₂), the thioether may convert to sulfoxide/sulfone derivatives.
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Pyrazole Ring Aromatization : Prolonged heating or acidic conditions may dehydrogenate the dihydropyrazole to pyrazole .
Biological Activity-Driven Reactions
The compound’s bioactivity (anticancer, antimicrobial) is modulated via:
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Nucleophilic Acyl Substitution : Replacement of the ethanone with amides or hydrazides .
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Metal Complexation : Coordination with transition metals (e.g., Cu²⁺) enhances DNA-binding properties .
| Modification | Reagent | Biological Outcome |
|---|---|---|
| Hydrazide formation | Hydrazine hydrate | Improved antiproliferative activity . |
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous heterocyclic derivatives, focusing on structural motifs, synthetic pathways, and crystallographic data.
Structural Features and Substituent Variations
Key Observations :
- Heterocyclic Cores : The target compound’s benzimidazole-dihydropyrazole hybrid is distinct from triazole- or thiazole-based analogs. Benzimidazole’s aromaticity and hydrogen-bonding capacity may enhance receptor binding compared to triazoles .
- Linker Groups: The thioether (-S-) linker in the target compound may confer greater conformational flexibility and redox stability compared to oxygen or nitrogen linkers in other ethanone derivatives .
Crystallographic and Conformational Data
- Target Compound : While direct crystallographic data is unavailable, its dihydropyrazole moiety is expected to adopt a planar conformation with aryl substituents oriented perpendicularly, as seen in isostructural pyrazolyl-thiazoles .
- Pyrazolyl-Thiazole Derivatives : Crystallize in the triclinic system (P¯1 symmetry) with two independent molecules per unit cell. The fluorophenyl group deviates ~90° from the plane, suggesting steric interactions that may also occur in the target compound.
- SHELX Refinement : Structural validation tools like SHELXL are critical for resolving such complex heterocycles, particularly for confirming bond lengths and angles in the dihydropyrazole core.
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Impact on Yield/Purity |
|---|---|---|
| Thioether Formation | NaOH, RT, 12 hrs | Higher base concentration accelerates substitution but may hydrolyze sensitive groups |
| Oxidation | H₂O₂ (30%), 40°C | Over-oxidation to sulfones can occur if prolonged |
| Reduction | NaBH₄, MeOH | Selective reduction of ketones without affecting thioethers |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should researchers interpret key spectral data?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 4.5–5.0 ppm (pyrazoline CH₂) confirm substituent integration .
- ¹³C NMR : Signals at ~170 ppm (ketone C=O), ~160 ppm (fluorophenyl C-F coupling) validate core functional groups .
FT-IR : Bands at 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S stretch), and 1100 cm⁻¹ (C-O-C from methoxy) .
Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C₂₇H₂₂FN₃O₂S) with <2 ppm error ensures purity .
Common Pitfalls : Overlapping peaks in NMR (e.g., diastereotopic pyrazoline protons) require 2D-COSY or HSQC for resolution .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
Standardized Assays : Use established protocols (e.g., NIH/NCGC guidelines) for enzyme inhibition (e.g., COX-2) or receptor binding (e.g., serotonin receptors) to ensure reproducibility .
Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-chloro vs. 4-fluoro substituents) to isolate substituent effects. For example:
| Substituent | IC₅₀ (COX-2 Inhibition) | Source |
|---|---|---|
| 4-Fluorophenyl | 12 µM | |
| 4-Methoxyphenyl | 28 µM |
Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent polarity in assays) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase). Key interactions include:
- Hydrogen bonding between the benzoimidazole NH and Thr766 .
- π-Stacking of the fluorophenyl group with Phe723 .
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the thioether sulfur) using MOE or Phase .
Validation : Cross-check computational results with experimental IC₅₀ values and mutagenesis studies (e.g., Ala-scanning of target residues) .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
Antimicrobial Activity :
- Bacterial Strains : S. aureus (ATCC 25923), E. coli (ATCC 25922) via broth microdilution (MIC ≤50 µg/mL considered active) .
Anticancer Screening :
- Cell Lines : MCF-7 (breast cancer), A549 (lung cancer) using MTT assay (IC₅₀ <10 µM indicates potency) .
Enzyme Inhibition :
Controls : Include cisplatin (anticancer) and celecoxib (COX-2 inhibitor) for benchmarking .
Advanced: How can structural modifications optimize pharmacokinetic properties?
Methodological Answer:
Improving Solubility :
- Introduce polar groups (e.g., -OH at the pyrazoline 5-position) while monitoring logP changes (target logP <3) .
Metabolic Stability :
- Replace labile esters with amides (e.g., 4-methoxyphenyl → 4-carboxamidophenyl) to reduce CYP450-mediated oxidation .
Bioavailability :
- Prodrug Design : Mask thiol groups as acetylated derivatives for enhanced intestinal absorption .
In Vivo Validation : Use Sprague-Dawley rats for PK studies (plasma t₁/₂ >4 hrs suggests suitability for oral dosing) .
Advanced: How should researchers address contradictory synthetic yields reported in literature?
Methodological Answer:
DoE (Design of Experiments) : Use software like JMP to optimize variables (e.g., temperature, catalyst loading). For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst (Pd/C) | 1–5% | 3% |
| Reaction Time | 6–24 hrs | 12 hrs |
Kinetic Analysis : Perform time-course studies (HPLC monitoring) to identify rate-limiting steps (e.g., imidazole ring closure) .
Reagent Purity : Use ≥99% pure starting materials; trace moisture in solvents can deactivate catalysts (e.g., NaH) .
Basic: What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
Thermal Stability : DSC analysis shows decomposition onset at 180°C. Store at –20°C in amber vials .
Light Sensitivity : UV-Vis spectroscopy indicates photodegradation (λmax 320 nm); use light-protected containers .
Hydrolytic Stability : Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months in dry N₂ atmosphere .
Formulation : Lyophilize with mannitol (1:1 ratio) for long-term stability .
Advanced: How can researchers design derivatives for selective kinase inhibition?
Methodological Answer:
Scaffold Hopping : Replace the benzoimidazole core with indole (e.g., 1H-indol-2-yl thioether) to target Src kinase .
Selectivity Filters : Introduce bulky substituents (e.g., tert-butyl at pyrazoline 3-position) to block off-target binding (e.g., JAK2 vs. ABL1) .
Biochemical Profiling : Use KinomeScan® to screen against 468 kinases; selectivity score <0.01 indicates high specificity .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
PPE : Nitrile gloves, lab coat, and goggles (splash risk during synthesis) .
Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., H₂S in thioether synthesis) .
Waste Disposal : Quench thiol-containing intermediates with NaOCl before disposal .
Toxicity Data : LD₅₀ (oral, rats) >2000 mg/kg; handle as a low-risk compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
